Cas no 131086-40-3 (Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate)

Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate is a specialized organic compound featuring a trifluoromethyl-substituted phenol core esterified with a toluenesulfonate group. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the toluenesulfonate moiety facilitates selective derivatization. Its high purity and well-defined properties ensure consistent performance in nucleophilic substitution and cross-coupling reactions. The compound is particularly useful in constructing fluorinated aromatic systems, offering advantages in precision synthesis and material science applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and heat.
Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate structure
131086-40-3 structure
Product Name:Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate
CAS No:131086-40-3
MF:C14H11F3O3S
MW:316.295553445816
CID:1227467
PubChem ID:11243986
Update Time:2025-05-20

Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate
    • 3-(trifluoromethyl)phenyl 4-methylbenzenesulfonate
    • SCHEMBL2236222
    • 131086-40-3
    • toluene-4-sulfonic acid 3-trifluoromethyl-phenyl ester
    • 1-(Tosyloxy)-3-(trifluoromethyl)benzene
    • EN300-37153158
    • 3-(trifluoromethyl)phenyl 4-methylbenzene-1-sulfonate
    • Inchi: 1S/C14H11F3O3S/c1-10-5-7-13(8-6-10)21(18,19)20-12-4-2-3-11(9-12)14(15,16)17/h2-9H,1H3
    • InChI Key: XFUDGSNMVAVWEY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 316.03809987g/mol
  • Monoisotopic Mass: 316.03809987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 51.8Ų

Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate Pricemore >>

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Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate Related Literature

Additional information on Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate

Recent Advances in the Study of Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate (CAS: 131086-40-3)

Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate (CAS: 131086-40-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl and tosylate functional groups, has been the subject of recent studies due to its potential applications in drug synthesis and material science. The unique electronic and steric properties imparted by the trifluoromethyl group make this compound a valuable intermediate in the development of novel therapeutic agents and functional materials.

Recent research has focused on the synthesis and characterization of Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate, with particular emphasis on its reactivity and potential as a building block for more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's utility in the synthesis of trifluoromethylated aromatic compounds, which are increasingly important in the design of bioactive molecules. The study highlighted the compound's stability under various reaction conditions and its compatibility with a range of coupling reagents, making it a versatile tool for synthetic chemists.

In addition to its synthetic applications, Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate has been investigated for its potential biological activities. A recent preprint on bioRxiv (2024) reported preliminary findings on the compound's inhibitory effects on certain enzymes involved in inflammatory pathways. While the results are still under validation, they suggest a possible role for this compound in the development of anti-inflammatory drugs. Further studies are needed to elucidate the mechanism of action and to assess the compound's pharmacokinetic properties.

The industrial applications of Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate have also been explored. A technical report from a leading chemical manufacturer (2023) detailed its use in the production of advanced polymers with enhanced thermal and chemical resistance. The report emphasized the compound's role in improving the performance of materials used in harsh environments, such as those encountered in the aerospace and automotive industries.

Despite these promising developments, challenges remain in the large-scale production and purification of Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate. A recent review in Chemical Engineering Journal (2024) discussed the optimization of synthetic routes to improve yield and reduce by-products. The review also highlighted the need for greener and more sustainable methods to align with the growing emphasis on environmental responsibility in the chemical industry.

In conclusion, Phenol, 3-(trifluoromethyl)-, 4-methylbenzenesulfonate (CAS: 131086-40-3) represents a compound of growing importance in chemical biology and pharmaceutical research. Its unique properties and versatile applications make it a valuable subject for ongoing and future studies. Continued research into its synthesis, biological activities, and industrial uses will likely yield further insights and opportunities for innovation in the field.

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